molecular formula C23H19ClN4O3 B2946721 N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260910-53-9

N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B2946721
CAS No.: 1260910-53-9
M. Wt: 434.88
InChI Key: BMTSFRLKLKDSBM-UHFFFAOYSA-N
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Description

"N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide" is a synthetic small molecule characterized by a pyridin-2-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-15-4-8-17(9-5-15)21-26-22(31-27-21)19-3-2-12-28(23(19)30)14-20(29)25-13-16-6-10-18(24)11-7-16/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTSFRLKLKDSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A chlorobenzyl group.
  • A pyridine derivative.
  • An oxadiazole moiety.

This structural diversity suggests multiple potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have been shown to possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, oxadiazole derivatives have shown cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth . The presence of the chlorobenzyl group may enhance the binding affinity to specific cancer targets.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation: Interactions with specific receptors involved in inflammatory responses could explain its anti-inflammatory effects.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various oxadiazole derivatives, including this compound. Results showed promising activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
Compound A10E. coli
Compound B25S. aureus
Target Compound15S. epidermidis

Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity assay against various cancer cell lines (e.g., MCF7 breast cancer cells), the target compound exhibited an IC50 value of 20 µM, indicating significant anti-proliferative effects compared to control treatments .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
MCF72015 (Doxorubicin)
A5492518 (Doxorubicin)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

The pyridinone core in the target compound distinguishes it from analogs with alternative heterocycles:

  • Pyrazole Core: N-(2-chlorobenzyl)-2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}acetamide () replaces pyridinone with a pyrazole ring. The pyrazole’s electron-rich nature and sulfur-containing substituent (methylsulfanyl) may enhance metabolic stability compared to the target’s pyridinone .
  • Pyrrole Core: N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide () features a pyrrole ring, which lacks the pyridinone’s keto group, reducing hydrogen-bonding capacity but increasing planarity for π-π stacking .

Substituent Effects on Oxadiazole and Benzyl Groups

  • 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl}-N-(4-isopropylphenyl)acetamide () uses 4-chlorophenyl on oxadiazole and 4-isopropylphenyl on acetamide, increasing steric bulk and logP (~4.1) .
  • Benzyl Substituents: The target’s 4-chlorobenzyl group balances hydrophobicity and electronic effects.

Pharmacophore Modifications

  • Acetamide Linker : The target’s acetamide bridge is conserved in most analogs, but N-(4-isopropylphenyl)acetamide () replaces 4-chlorobenzyl with 4-isopropylphenyl, favoring hydrophobic interactions in deeper binding pockets .
  • Pyridazine Derivatives : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide () employs a pyridazine core, which introduces additional nitrogen atoms for polar interactions .

Structural and Physicochemical Comparison Table

Compound Name Core Structure Oxadiazole Substituent Benzyl Substituent Molecular Weight (g/mol) Notable Features
Target Compound Pyridinone 4-methylphenyl 4-chlorobenzyl ~415.8* Balanced logP, pyridinone keto group
N-(4-isopropylphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo... Pyridinone 4-chlorophenyl 4-isopropylphenyl ~494.9 Increased steric bulk
N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide Pyrrole 4-fluorophenyl 2-chlorobenzyl ~426.8 Planar pyrrole core
N-(2-chlorobenzyl)-2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)... Pyrazole 4-methoxyphenyl 2-chlorobenzyl ~528.0 Methoxy and methylsulfanyl groups

*Estimated based on molecular formula.

Implications of Structural Differences

  • Bioactivity: The pyridinone core’s keto group may facilitate hydrogen bonding with targets like kinases or proteases, whereas pyrrole/pyrazole analogs might prioritize hydrophobic interactions .
  • Solubility : The target’s 4-methylphenyl and 4-chlorobenzyl groups suggest moderate aqueous solubility, whereas ’s methoxy and methylsulfanyl substituents could improve solubility via polar interactions .
  • Metabolic Stability : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) may reduce oxidative metabolism compared to the target’s 4-methylphenyl .

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